
Dinaciclib
Overview
Description
Dinaciclib (SCH 727965) is a second-generation, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases critical for cell cycle regulation and transcriptional control. It exhibits potent activity against CDK1, CDK2, CDK5, CDK9, and CDK12, with IC50 values in the low nanomolar range (1–4 nM) . By inhibiting these kinases, this compound disrupts cell cycle progression (via CDK1/2/5) and transcriptional elongation (via CDK9/12), leading to apoptosis in cancer cells. Preclinical studies highlight its efficacy in hematological malignancies (e.g., acute myeloid leukemia [AML], chronic lymphocytic leukemia [CLL]) and solid tumors (e.g., lung cancer, neuroblastoma) . Clinically, this compound has shown cytoreductive activity in relapsed/refractory CLL and AML, with a toxicity profile dominated by myelosuppression and transient tumor lysis syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaciclib involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This is followed by the introduction of various substituents to achieve the final structure. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various substituents are introduced through nucleophilic substitution, reduction, and other organic reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Dinaciclib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Dinaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and transcriptional control.
Medicine: Explored as a therapeutic agent for various cancers, including multiple myeloma, cholangiocarcinoma, and chronic lymphocytic leukemia
Mechanism of Action
Dinaciclib exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of cell cycle progression and transcription. By binding to the active sites of CDK1, CDK2, CDK5, and CDK9, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors .
Comparison with Similar Compounds
Comparison with Similar CDK Inhibitors
Dinaciclib’s broad-spectrum CDK inhibition contrasts with both first-generation CDK inhibitors (e.g., flavopiridol) and newer selective agents. Key comparisons include:
Enzymatic Potency and Selectivity
Cellular Activity and Permeability
- This compound vs. Compound 51 : While both inhibit CDKs in enzymatic assays, this compound demonstrates superior antiproliferative activity due to enhanced cell permeability .
- Dual CDK1/PARP-1 Inhibitors: Novel compounds (e.g., from ) show binding interactions comparable to this compound (19–24 vs. 23 interactions) but lack clinical validation .
Combination Therapy Potential
This compound synergizes with diverse agents:
- Taxanes : Enhances anaphase catastrophe in KRAS-mutant lung cancer when combined with Taxol .
- PARP Inhibitors : Sensitizes BRCA1 wild-type tumors to veliparib by compromising homologous recombination repair (via CDK12 inhibition) .
- BET Inhibitors : Overcomes resistance in AML models (e.g., PLX51107 + this compound) while reducing hepatotoxicity risks .
ADMET and Structural Optimization
- This compound Analogs: Two novel analogs identified via molecular docking exhibit higher CDK1 binding affinity (−9.55 kcal/mol vs. This compound’s −9.69 kcal/mol) and improved ADMET profiles .
- Water-Mediated Binding : this compound uniquely engages the ZA channel of bromodomains via hydrogen-bonding water molecules, a feature absent in JQ1 or IBET-151 .
Clinical and Resistance Insights
- Efficacy : this compound induced >50% WBC reduction in 83% of AML patients, comparable to flavopiridol .
- Resistance : AZA-resistant AML cells retain sensitivity to this compound, supporting its use in combination regimens .
- Toxicity : Myelosuppression and hepatotoxicity (in BETi combinations) require careful dose adjustments .
Biological Activity
Dinaciclib (MK-7965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. It has been investigated for its potential in treating various cancers due to its ability to inhibit cell cycle progression and induce apoptosis in tumor cells. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.
This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle regulation. By blocking these kinases, this compound disrupts the cell cycle, leading to:
- G1 Phase Arrest : Inhibition of CDK2 prevents progression from G1 to S phase.
- G2 Phase Arrest : Inhibition of CDK1 leads to G2/M phase arrest.
- Induction of Apoptosis : this compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as BIM and PUMA while downregulating anti-apoptotic proteins like Bcl-xL .
In Vitro Studies
Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:
- In a study involving soft tissue sarcoma (STS) cell lines, this compound induced cell death as a single agent. The effectiveness was influenced by the balance of Bcl-2 family proteins within the cells .
- Another study demonstrated that this compound could induce DNA synthesis inhibition in lymphocytes, confirming its biological activity in immune cells as well .
In Vivo Efficacy
This compound has shown promising results in preclinical models:
- Tumor Growth Inhibition : In xenograft models, this compound produced notable tumor growth inhibition and regression. The drug demonstrated efficacy at doses below the maximum tolerated level and was associated with modulation of retinoblastoma (Rb) phosphorylation .
- Combination Therapy : this compound in combination with gemcitabine showed enhanced antitumor activity compared to either agent alone in patient-derived xenograft (PDX) models .
Clinical Trials
This compound has been evaluated in several clinical trials:
Phase 1 Trials
A Phase 1 study assessed the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:
- Dose Tolerance : The maximum tolerated dose (MTD) was established at 14 mg/m², with common adverse events including nausea and anemia.
- Pharmacodynamic Effects : Significant inhibition of lymphocyte proliferation was observed, indicating a pharmacodynamic response .
Phase 2 Trials
In a randomized Phase II trial comparing this compound to capecitabine for advanced breast cancer:
- Efficacy : this compound showed antitumor activity in a subset of patients but was not superior to capecitabine in terms of time to disease progression. The trial was halted early due to inferior efficacy outcomes .
Comparative Studies
A Phase 3 trial compared this compound with ofatumumab for chronic lymphocytic leukemia (CLL):
Treatment | Complete Response | Partial Response | Stable Disease |
---|---|---|---|
This compound (n=20) | 0 (0%) | 8 (40%) | 7 (35%) |
Ofatumumab (n=24) | 0 (0%) | 2 (8.3%) | 11 (45.8%) |
The median progression-free survival was significantly longer for this compound-treated patients compared to those receiving ofatumumab .
Case Studies
Several case studies have highlighted the clinical utility of this compound:
- In one case involving a patient with metastatic breast cancer, treatment with this compound resulted in a partial response after several cycles, demonstrating its potential even in heavily pre-treated populations .
- Another case documented significant tumor regression in a patient with CLL treated with this compound as part of a combination regimen, underscoring its role in multi-agent therapeutic strategies .
Q & A
Basic Research Questions
Q. What are the key mechanisms of action of Dinaciclib in targeting cyclin-dependent kinases (CDKs), and how can researchers validate these mechanisms experimentally?
Answer: this compound primarily inhibits CDK2, CDK5, CDK1, and CDK9, disrupting cell cycle progression and transcriptional regulation. To validate these mechanisms:
- Use kinase profiling assays (e.g., ATP-competitive binding assays) to confirm target specificity .
- Perform cell cycle analysis via flow cytometry to assess G1/S or G2/M arrest in treated cancer cell lines .
- Quantify RNA polymerase II phosphorylation (a CDK9-dependent process) via Western blot to evaluate transcriptional inhibition .
Q. What in vitro models are most appropriate for assessing this compound’s efficacy, and what methodological considerations are critical?
Answer:
- Cell line selection : Prioritize models with known CDK dysregulation (e.g., multiple myeloma, leukemia) and validate baseline CDK expression via qPCR .
- 3D culture systems (e.g., spheroids) better replicate tumor microenvironments compared to monolayer cultures .
- Dose-response curves : Use a concentration range of 1–100 nM (clinically relevant doses) and monitor apoptosis via Annexin V/PI staining .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Answer:
- Administer this compound intravenously (IV) in murine models to mimic human trials; collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Use LC-MS/MS for quantification, ensuring sensitivity to detect nanomolar concentrations .
- Correlate PK data with pharmacodynamic (PD) markers (e.g., CDK1 phosphorylation) to establish exposure-response relationships .
Q. What biomarkers are predictive of this compound response, and how can they be quantified in clinical samples?
Answer:
- CDK2/9 expression levels : Assess via immunohistochemistry (IHC) in tumor biopsies; high baseline levels correlate with sensitivity .
- Serum lactate dehydrogenase (LDH) : Monitor as a surrogate for tumor lysis in hematologic malignancies .
- Transcriptomic profiling : Use RNA-seq to identify CDK-dependent gene signatures (e.g., MYC targets) .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy (e.g., in solid vs. hematologic cancers) be systematically analyzed to identify underlying variables?
Answer:
- Conduct meta-analysis with stratification by cancer type, CDK isoform expression, and prior therapies .
- Evaluate tumor microenvironment (TME) factors (e.g., hypoxia, stromal interactions) using multiplex IHC or spatial transcriptomics .
- Apply Bayesian statistical models to account for heterogeneity in patient cohorts and trial designs .
Q. What experimental frameworks best model this compound resistance, and how can mechanisms like compensatory CDK activation be investigated?
Answer:
- Generate resistant cell lines via chronic low-dose exposure; perform RNA-seq to identify upregulated pathways (e.g., CDK4/6 or MAPK) .
- Validate findings using CRISPR/Cas9 knockout of candidate genes (e.g., CDK6) in resistant models .
- Test combination therapies with CDK4/6 inhibitors (e.g., Palbociclib) to overcome resistance .
Q. What in silico strategies can optimize this compound combination therapy regimens (e.g., with PARP inhibitors)?
Answer:
- Use synergy scoring algorithms (e.g., Chou-Talalay method) to quantify drug interactions in high-throughput screens .
- Apply systems biology modeling to simulate CDK and PARP pathway crosstalk under varying dose schedules .
- Validate predictions in patient-derived xenograft (PDX) models with BRCA mutations .
Q. How do researchers reconcile discrepancies between preclinical efficacy and clinical toxicity profiles of this compound?
Answer:
- Compare toxicokinetic data across species (e.g., murine vs. human hepatic metabolism) to identify species-specific liabilities .
- Analyze off-target effects using proteome-wide profiling (e.g., thermal shift assays) .
- Optimize dosing schedules in preclinical trials (e.g., intermittent dosing) to mitigate myelosuppression .
Q. What statistical approaches are recommended for analyzing time-to-event data (e.g., progression-free survival) in this compound trials?
Answer:
- Use Cox proportional hazards models with covariates like CDK expression and prior therapy .
- Apply Kaplan-Meier curves with log-rank tests to compare survival between treatment arms .
- Adjust for competing risks (e.g., non-cancer deaths) using Fine-Gray subdistribution hazards .
Q. How can researchers leverage single-cell RNA sequencing (scRNA-seq) to dissect this compound’s impact on tumor heterogeneity?
Answer:
Properties
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQWRZWLQKKBJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-01-4 | |
Record name | Dinaciclib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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